molecular formula C10H15N2+ B10962978 2-Ethyl-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium

2-Ethyl-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium

Cat. No.: B10962978
M. Wt: 163.24 g/mol
InChI Key: AUYVYHOFNVMANQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Ethyl-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the formation of a domino imine followed by intramolecular annulation and a Ugi-azide reaction can yield the desired compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Ethyl-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound exhibits antimicrobial, anti-inflammatory, and antiviral activities.

    Medicine: It has shown promise as an antitumor agent and kinase inhibitor.

    Industry: Used in the development of organic materials and natural products.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. Its antitumor effects are linked to the inhibition of kinase enzymes, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

2-Ethyl-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium can be compared with other pyrrolopyrazine derivatives. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties.

Properties

Molecular Formula

C10H15N2+

Molecular Weight

163.24 g/mol

IUPAC Name

2-ethyl-1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium

InChI

InChI=1S/C10H15N2/c1-3-11-7-8-12-6-4-5-10(12)9(11)2/h4-6H,3,7-8H2,1-2H3/q+1

InChI Key

AUYVYHOFNVMANQ-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(C2=CC=CN2CC1)C

Origin of Product

United States

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